DPG vs. TEG and NBG: Germanium Nanowire Precursor Reactivity and Yield in LIMOCVD VLS Growth
In a direct liquid-injection metal–organic chemical vapor deposition (LIMOCVD) study comparing three germanium precursors, diphenylgermane (DPG) exhibited the most suitable reactivity for vapor–liquid–solid (VLS) germanium nanowire growth at 390–480 °C and atmospheric pressure. Using DPG, Ge nanowire yields reached approximately 30%, enabling sub-gram-scale production via consecutive injections [1]. In contrast, n-butylgermane (NBG) and tetraethylgermane (TEG) were tested under identical conditions and were reported to be less suitable, though exact yields for NBG and TEG were not tabulated in the abstract [1].
| Evidence Dimension | Ge nanowire yield in LIMOCVD VLS growth |
|---|---|
| Target Compound Data | DPG: ~30% yield of Ge nanowires; sub-gram quantities produced |
| Comparator Or Baseline | n-Butylgermane (NBG) and Tetraethylgermane (TEG): less suitable reactivity; specific yield values not provided in source |
| Quantified Difference | DPG described as exhibiting 'most suitable reactivity'; specific Δyield not reported |
| Conditions | LIMOCVD, VLS growth, 390–480 °C, atmospheric pressure, Au-seeded |
Why This Matters
For procurement decisions in nanowire synthesis programs, DPG is the demonstrated optimal precursor among the three tested organogermanes for maximizing Ge nanowire output in LIMOCVD reactors.
- [1] Yang, H.-J.; Tuan, H.-Y. High-yield, high-throughput synthesis of germanium nanowires by metal–organic chemical vapor deposition and their functionalization and applications. J. Mater. Chem. 2012, 22 (5), 2215–2225. DOI: 10.1039/c1jm14875c. View Source
